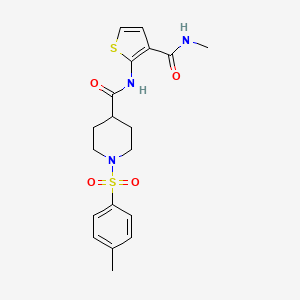
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including isoxazole, thiadiazole, and oxazole rings. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,5-dimethylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation: The 3,5-dimethylisoxazole is then acylated with an appropriate acyl chloride to form the acetamido derivative.
Thiadiazole Ring Formation: The acetamido derivative is reacted with thiosemicarbazide under cyclization conditions to form the thiadiazole ring.
Oxazole Ring Formation: Finally, the compound is subjected to cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and carboxamide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including bacterial infections and cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure may impart desirable characteristics such as thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
- 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
- 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its combination of isoxazole, thiadiazole, and oxazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4S/c1-6-9(7(2)24-20-6)4-11(21)16-13-15-10(5-23-13)12(22)17-14-19-18-8(3)25-14/h5H,4H2,1-3H3,(H,15,16,21)(H,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBDXUMRDCYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=NN=C(S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2408309.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)


![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)


![methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate](/img/structure/B2408325.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)
